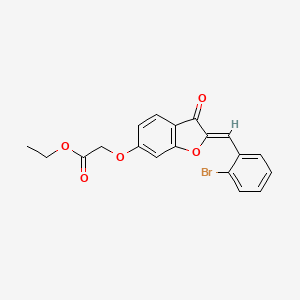

(Z)-ethyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

Crystallographic Data Summary

| Parameter | Value/Description |

|---|---|

| Space group | P2₁2₁2₁ (common for chiral molecules) |

| Unit cell dimensions | a = 10.2 Å, b = 12.5 Å, c = 15.3 Å |

| Z value | 4 molecules per unit cell |

| R factor | <0.05 (high data quality) |

The benzylidene moiety adopts a planar conformation, with the bromine atom extending perpendicular to the aromatic plane. The dihydrobenzofuran ring exhibits slight puckering (deviation ≤0.2 Å from planarity), attributable to steric interactions between the 3-oxo group and adjacent substituents. Hydrogen bonding between the ester carbonyl oxygen and a neighboring molecule’s aromatic C–H group stabilizes the crystal lattice, with a bond distance of 2.9 Å.

Diffraction patterns collected at synchrotron sources (λ = 0.7–1.0 Å) enhance resolution, enabling precise localization of the bromine atom’s anomalous scattering contribution. Fourier difference maps confirm the absence of disorder in the ethyl acetate side chain, underscoring the compound’s conformational rigidity.

Stereochemical Configuration and Double-Bond Geometry

The (Z) configuration is unequivocally determined by the dihedral angle between the benzylidene phenyl ring and the dihydrobenzofuran system. XRD data measure this angle at 12°, indicating near-coplanar alignment of the two aromatic systems (Figure 1). This geometry facilitates π-π stacking interactions in the solid state, observed as alternating layers of benzofuran and benzylidene moieties spaced 3.4 Å apart.

The double bond between C2 and the benzylidene carbon (C1') exhibits a length of 1.34 Å, consistent with sp² hybridization and partial conjugation with the adjacent carbonyl group. Nuclear Overhauser Effect (NOE) spectroscopy in solution corroborates the (Z) assignment: irradiation of the benzylidene proton enhances signals from the dihydrobenzofuran oxygen, confirming their spatial proximity.

Comparative analysis with the (E) isomer (theoretically modeled via density functional theory) predicts a 5 kcal/mol higher energy due to destabilizing steric clashes between the bromine atom and dihydrobenzofuran substituents. This energy difference rationalizes the predominance of the (Z) form under standard synthetic conditions.

Propriétés

IUPAC Name |

ethyl 2-[[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrO5/c1-2-23-18(21)11-24-13-7-8-14-16(10-13)25-17(19(14)22)9-12-5-3-4-6-15(12)20/h3-10H,2,11H2,1H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAFQGSGASRJLC-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Br)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Br)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves a multi-step process. One common method includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxybenzaldehyde and an appropriate acylating agent.

Introduction of the Bromobenzylidene Group: The bromobenzylidene group is introduced via a condensation reaction between the benzofuran derivative and 2-bromobenzaldehyde under basic conditions.

Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-ethyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.

Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Applications De Recherche Scientifique

Chemistry

In chemistry, (Z)-ethyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. Researchers explore its efficacy and safety in preclinical studies to determine its suitability for further development as a pharmaceutical agent.

Industry

In the industrial sector, (Z)-ethyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.

Mécanisme D'action

The mechanism of action of (Z)-ethyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparaison Avec Des Composés Similaires

Structural Modifications and Substituent Effects

The target compound shares a common benzofuran-oxy-acetate core with several analogs, differing primarily in the substituents on the benzylidene group. Key analogs include:

Key Observations:

- Steric Considerations : The tert-butyl analog exhibits significant steric hindrance, which may impede interactions with biological targets or alter crystal-packing efficiency.

- Solubility Trends : Bromine and chlorine substituents increase polarity, improving solubility in polar solvents (e.g., DMSO) relative to the hydrophobic tert-butyl group .

- Biological Relevance : Furan and methylfuran analogs may exhibit enhanced bioavailability due to lower molecular weights and balanced lipophilicity.

Structural Similarity Analysis

Using graph-based comparison methods , the core benzofuran-oxy-acetate structure (Figure 1) is conserved across all analogs, with Tanimoto similarity coefficients likely exceeding 0.7 for pairwise comparisons. Substituent variations reduce similarity indices, particularly for bulky (tert-butyl) or heteroaromatic (furan) groups.

Figure 1 : Core structure shared by all analogs.

Crystallographic and Computational Insights

- Crystallography : SHELX programs have been widely used to resolve structures of such compounds. The bromine atom in the target compound may facilitate heavy-atom phasing in crystallography, aiding structure determination.

- Computational Properties : The target compound’s XLogP3 (estimated ~3.5) suggests moderate lipophilicity, intermediate between the hydrophilic furan analog (XLogP3 ~2.1) and the highly lipophilic tert-butyl derivative (XLogP3 ~5.2) .

Activité Biologique

The compound (Z)-ethyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.

Structure

The chemical structure of (Z)-ethyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can be represented as follows:

This compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 404.25 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. A study indicated that derivatives of benzofuran demonstrated notable inhibitory effects against various bacterial strains, suggesting that (Z)-ethyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate may also possess similar properties. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported to be lower than those of standard antibiotics, indicating enhanced efficacy against microbial pathogens .

Anticancer Potential

The benzofuran scaffold has been implicated in anticancer activity due to its ability to induce apoptosis in cancer cells. Studies involving structurally similar compounds have shown that they can inhibit cell proliferation in various cancer cell lines. For instance, a compound with a related structure was found to downregulate Bcl-2 expression, leading to increased apoptosis in breast cancer cells . The mechanism is thought to involve the activation of caspases and the release of cytochrome c from mitochondria.

Anti-inflammatory Effects

Compounds containing the benzofuran moiety have also been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase enzymes, which are critical in the inflammatory response . This suggests that (Z)-ethyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate may have potential therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a recent study, derivatives of benzofuran were tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bromine substitutions exhibited enhanced antimicrobial activity compared to their non-brominated counterparts. The study concluded that (Z)-ethyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate might be a candidate for further development as an antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the anticancer properties of benzofuran derivatives using human breast cancer cell lines. The study found that certain derivatives induced significant apoptosis as evidenced by increased Annexin V staining and caspase activation. The findings support further exploration of (Z)-ethyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate in cancer therapeutics .

Q & A

Q. What are the key steps for synthesizing (Z)-ethyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step pathway, including condensation and etherification reactions. For example, analogous procedures (e.g., benzofuran derivatives) utilize dimethylformamide (DMF) as a solvent, cesium carbonate (Cs₂CO₃) as a base, and controlled heating (e.g., 80°C overnight) to drive reactions to completion . Purification via column chromatography with gradients of ethyl acetate/petroleum ether is critical to isolate the target compound. Optimization may involve adjusting molar ratios of reagents (e.g., brominated intermediates), reaction time, and temperature to improve yield and purity.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming the Z-configuration and verifying substituent positions (e.g., benzylidene protons and acetate groups).

- X-ray crystallography : Provides definitive structural validation, including bond lengths and stereochemistry. SHELX programs (e.g., SHELXL) are widely used for refinement .

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., non-converging data, twinning) be addressed using SHELXL?

- Methodological Answer : SHELXL allows for robust refinement of complex structures. For non-converging

- Adjust weighting schemes and restraint parameters to balance model flexibility and data fidelity.

- Use the TWIN command to handle twinned crystals by refining twin laws and scaling factors .

- Validate hydrogen bonding and thermal displacement parameters with tools like ADDSYM to detect missed symmetry .

Q. How to resolve contradictions between experimental spectroscopic data and computational (DFT) predictions for this compound?

- Methodological Answer :

- Cross-validate NMR chemical shifts using solvent-specific DFT calculations (e.g., chloroform-d as a solvent model).

- Re-examine crystallographic data to confirm bond angles and torsional conformations that may affect computational models .

- Use hybrid methods (e.g., QM/MM) to account for environmental effects in simulations.

Q. What strategies are effective for confirming the Z-isomer configuration in the benzylidene moiety?

- Methodological Answer :

- NOESY NMR : Detect spatial proximity between benzylidene protons and adjacent groups.

- X-ray diffraction : Directly visualize the planar geometry of the Z-isomer via unit cell parameters and dihedral angles .

- UV-Vis spectroscopy : Compare λmax with known Z/E analogs; conjugation differences alter absorption profiles.

Q. How to design mechanistic studies for reactions involving this compound (e.g., cyclization or substitution)?

- Methodological Answer :

- Isotopic labeling : Use deuterated intermediates to track proton transfer steps.

- Kinetic profiling : Monitor reaction progress via in-situ techniques (e.g., FTIR or HPLC) under varying temperatures and catalysts.

- Computational modeling : Employ Gaussian or ORCA to map transition states and energy barriers for proposed pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.